molecular formula C12H11IN2O3S B11649713 (5Z)-2-imino-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

(5Z)-2-imino-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11649713
M. Wt: 390.20 g/mol
InChI Key: QMJSDZWUGFZQNB-UITAMQMPSA-N
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Description

(5Z)-2-imino-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes an imino group, a thiazolidinone ring, and a benzylidene moiety substituted with iodine and methoxy groups. The compound’s distinct chemical structure imparts specific properties that make it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-imino-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3-iodo-4,5-dimethoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidinone ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group or the methoxy-substituted benzylidene moiety.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions (e.g., polar aprotic solvents, elevated temperatures).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

(5Z)-2-imino-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Researchers investigate its potential as a bioactive molecule, studying its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound is evaluated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Its chemical properties make it a candidate for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-imino-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The imino and thiazolidinone moieties can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The iodine and methoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

    (5Z)-2-imino-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one: Lacks the iodine substitution, which may affect its chemical reactivity and biological activity.

    (5Z)-2-imino-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one: Similar structure but without the iodine atom, leading to different properties.

    (5Z)-2-imino-5-(3-iodobenzylidene)-1,3-thiazolidin-4-one: Lacks the methoxy groups, which can influence its solubility and interactions.

Uniqueness: The presence of both iodine and methoxy groups in (5Z)-2-imino-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one imparts unique chemical and biological properties. The iodine atom can participate in specific interactions, such as halogen bonding, while the methoxy groups can influence the compound’s electronic properties and solubility. These features make it distinct from other similar compounds and valuable for various research applications.

Properties

Molecular Formula

C12H11IN2O3S

Molecular Weight

390.20 g/mol

IUPAC Name

(5Z)-2-amino-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C12H11IN2O3S/c1-17-8-4-6(3-7(13)10(8)18-2)5-9-11(16)15-12(14)19-9/h3-5H,1-2H3,(H2,14,15,16)/b9-5-

InChI Key

QMJSDZWUGFZQNB-UITAMQMPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)N)I)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)I)OC

Origin of Product

United States

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